molecular formula C9H4F6N2 B12818060 2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole

2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B12818060
M. Wt: 254.13 g/mol
InChI Key: GEHHIYGZVXHRAF-UHFFFAOYSA-N
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Description

2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole typically involves the introduction of trifluoromethyl groups into the benzimidazole core. One common method is the reaction of 2,7-diaminobenzimidazole with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalytic systems, such as palladium-catalyzed trifluoromethylation, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to bind to hydrophobic pockets within these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylbenzimidazole
  • 4,7-Difluorobenzimidazole
  • 5,6-Dimethylbenzimidazole

Uniqueness

2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical and biological properties compared to similar compounds. This dual substitution pattern provides increased lipophilicity, metabolic stability, and potential for diverse biological activities.

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2/c10-8(11,12)4-2-1-3-5-6(4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHHIYGZVXHRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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